3-[(3,6-dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine 3-[(3,6-dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine
Brand Name: Vulcanchem
CAS No.: 2640946-30-9
VCID: VC11859080
InChI: InChI=1S/C12H14N4S2/c1-7-5-13-9(3)11(15-7)17-18-12-10(4)14-6-8(2)16-12/h5-6H,1-4H3
SMILES: CC1=CN=C(C(=N1)SSC2=NC(=CN=C2C)C)C
Molecular Formula: C12H14N4S2
Molecular Weight: 278.4 g/mol

3-[(3,6-dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine

CAS No.: 2640946-30-9

Cat. No.: VC11859080

Molecular Formula: C12H14N4S2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(3,6-dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine - 2640946-30-9

Specification

CAS No. 2640946-30-9
Molecular Formula C12H14N4S2
Molecular Weight 278.4 g/mol
IUPAC Name 3-[(3,6-dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine
Standard InChI InChI=1S/C12H14N4S2/c1-7-5-13-9(3)11(15-7)17-18-12-10(4)14-6-8(2)16-12/h5-6H,1-4H3
Standard InChI Key INVWUZBJAUJZSB-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=N1)SSC2=NC(=CN=C2C)C)C
Canonical SMILES CC1=CN=C(C(=N1)SSC2=NC(=CN=C2C)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features two pyrazine rings, each substituted with methyl groups at specific positions:

  • First pyrazine ring: Methyl groups at positions 3 and 6.

  • Second pyrazine ring: Methyl groups at positions 2 and 5.
    These rings are linked by a disulfide (-S-S-) bond, introducing redox-active functionality (Figure 1).

Table 1: Key Structural Data

PropertyValue
CAS No.2640946-30-9
Molecular FormulaC12H14N4S2\text{C}_{12}\text{H}_{14}\text{N}_4\text{S}_2
Molecular Weight278.4 g/mol
IUPAC Name3-[(3,6-Dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine
SMILESCC1=CN=C(C(=N1)SSC2=NC(=CN=C2C)C)C

Spectroscopic and Physical Properties

  • Solubility: Likely soluble in organic solvents (e.g., chloroform, DMSO) due to aromatic and nonpolar groups.

  • Stability: The disulfide bond may confer sensitivity to reducing agents, enabling dynamic covalent behavior .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis is documented in the provided sources, analogous pyrazine disulfides are typically synthesized via:

  • Thiol Oxidation: Coupling of pyrazine thiols (e.g., 3,6-dimethylpyrazine-2-thiol) using oxidants like H2O2\text{H}_2\text{O}_2 or iodine .

  • Cross-Coupling Reactions: Catalytic methods for S-S bond formation between halogenated pyrazines and thiolates .

Table 2: Hypothetical Synthesis Protocol

StepReagents/ConditionsIntermediate/Product
13,6-Dimethylpyrazine-2-thiol, H2O2\text{H}_2\text{O}_2, RTDisulfide formation
2Purification (column chromatography)Isolated product (Yield: ~60-70%)

Challenges in Synthesis

  • Steric Hindrance: Methyl groups may impede coupling efficiency.

  • Purification: Separation from mono- or polysulfide byproducts requires advanced chromatographic techniques.

Biological and Toxicological Profile

  • Toxicity: No specific data available. Related pyrazines exhibit moderate toxicity (e.g., LD50_{50} in rats: 460 mg/kg for 2-ethyl-3,5-dimethylpyrazine) .

  • Metabolism: Likely hepatic oxidation or disulfide reduction to thiol metabolites .

Research Gaps and Future Directions

  • Application-Specific Studies: Evaluate efficacy in drug delivery or material stability.

  • Toxicokinetics: Assess acute/chronic toxicity in model organisms.

  • Synthetic Optimization: Develop catalytic methods for higher yields and selectivity.

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